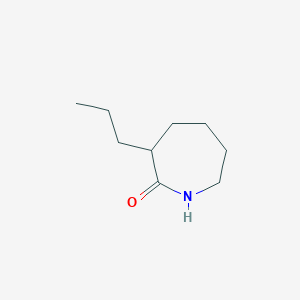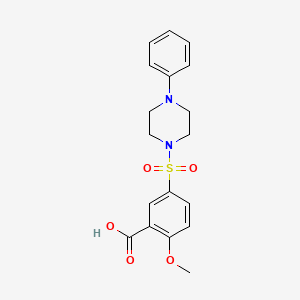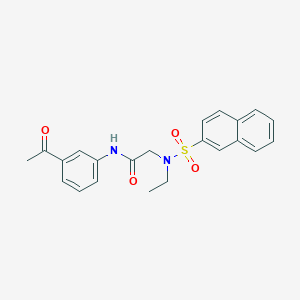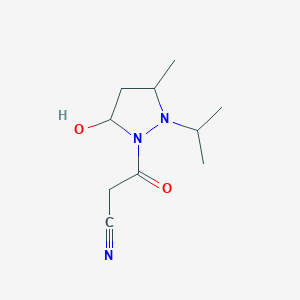![molecular formula C26H38N4 B5250382 N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5250382.png)
N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its intricate structure, which includes a piperidine ring, a pyridine ring, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step involves the alkylation of the piperidine ring with a methylphenyl halide in the presence of a base.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring with the piperidine derivative using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like 1-(1-methylpiperidin-4-yl)piperidin-4-amine are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4/c1-22-4-3-5-25(18-22)21-29(19-23-6-12-27-13-7-23)20-24-8-16-30(17-9-24)26-10-14-28(2)15-11-26/h3-7,12-13,18,24,26H,8-11,14-17,19-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZTVZTTXBRUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC2CCN(CC2)C3CCN(CC3)C)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5250304.png)
![5-(3-chlorophenyl)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5250306.png)

![potassium 6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate](/img/structure/B5250327.png)
![3-(5-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B5250350.png)
![N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5250355.png)

![2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5250364.png)
![2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5250372.png)

![N,2-diethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5250390.png)
![4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine](/img/structure/B5250407.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B5250410.png)

